methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1341188-09-7
VCID: VC2997224
InChI: InChI=1S/C10H11N3O2S/c1-6-12-7(5-16-6)3-9-11-4-8(13-9)10(14)15-2/h4-5H,3H2,1-2H3,(H,11,13)
SMILES: CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol

methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate

CAS No.: 1341188-09-7

Cat. No.: VC2997224

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate - 1341188-09-7

Specification

CAS No. 1341188-09-7
Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
IUPAC Name methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-5-carboxylate
Standard InChI InChI=1S/C10H11N3O2S/c1-6-12-7(5-16-6)3-9-11-4-8(13-9)10(14)15-2/h4-5H,3H2,1-2H3,(H,11,13)
Standard InChI Key BFSLUIDXKBIORH-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC
Canonical SMILES CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC

Introduction

Chemical Structure and Properties

Structural Features

Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate consists of a 2-methyl-1,3-thiazole ring connected via a methylene bridge to the N-1 position of an imidazole ring, which bears a methyl carboxylate group at position 4. This structural arrangement creates a molecule with multiple potential binding sites for biological targets, including the nitrogen atoms of both heterocyclic rings and the carbonyl oxygen of the ester group.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is expected to have the following properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₀H₁₁N₃O₂SStructural composition
Molecular WeightApproximately 237.28 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for similar heterocyclic esters
SolubilityLikely soluble in organic solvents such as methanol, ethanol, DCM; poorly soluble in waterBased on similar compounds with imidazole and thiazole moieties
Log PApproximately 1.2-1.8Estimated based on similar structures
pKa~6-7 for the imidazole NHBased on typical imidazole compounds

Synthesis Methods

N-Alkylation Approach

A key step in the synthesis likely involves N-alkylation of the imidazole nitrogen with an appropriate thiazole-containing alkylating agent. This approach is supported by the synthetic strategy described for related compounds such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate, where N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine was employed .

Convergent Synthesis

Another potential approach would involve:

  • Synthesis of the appropriately substituted imidazole carboxylate

  • Preparation of the 2-methyl-1,3-thiazole-4-methyl halide (or other leaving group)

  • Coupling of these two components under basic conditions

Purification Considerations

Based on the reported synthesis of related compounds, purification might involve techniques such as flash chromatography to separate the desired product from potential regioisomers, similar to the approach used for separating methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate from its 7-carboxylate isomer .

Structural Characterization

Analytical Methods

Several analytical methods would be suitable for characterizing methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with expected characteristic signals:

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Thiazole CH7.0-7.3Singlet
Imidazole CH7.5-8.0Singlet
CH₂ bridge5.2-5.6Singlet
OCH₃3.7-3.9Singlet
Thiazole CH₃2.5-2.7Singlet

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including bond lengths, angles, and the three-dimensional arrangement of the molecule. The approach would be similar to that reported for methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was characterized using X-ray crystallography combined with computational methods .

Computational Methods

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds with structural similarities to methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate have been reported in the literature:

Imidazole-Based Compounds

The compound shares structural similarity with methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent . The key difference is the replacement of the benzimidazole with a simple imidazole and the pyrimidine with a thiazole ring.

Thiazole-Containing Pharmaceuticals

The 2-methyl-1,3-thiazole fragment is present in various bioactive compounds, including those with antifungal, antibacterial, and anti-inflammatory properties.

Comparative Structural Features

CompoundKey Structural FeaturesSimilaritiesDifferences
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylateImidazole and thiazole connected by methylene bridge--
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Benzimidazole and pyrimidine connected by methylene bridgeMethylene bridge, carboxylate groupDifferent heterocyclic rings
N-Butyl Olmesartan Medoxomil Contains imidazole with carboxylate esterImidazole ring with substituentsMore complex structure with biphenyl and tetrazole

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient and scalable synthetic routes for methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate, potentially exploring alternative coupling methods and regioselective approaches.

Structure-Activity Relationship Studies

Systematic modification of the key structural features of the compound could yield valuable structure-activity relationship data:

  • Varying the substituents on the thiazole ring

  • Exploring different ester groups or converting to other functional groups (amides, acids)

  • Introducing substituents on the imidazole ring

  • Varying the length of the linker between the heterocyclic rings

Formulation Development

For compounds with potential pharmaceutical applications, development of appropriate formulations could be explored. Solid dispersions, similar to those described for other complex heterocyclic compounds , might improve solubility and bioavailability.

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